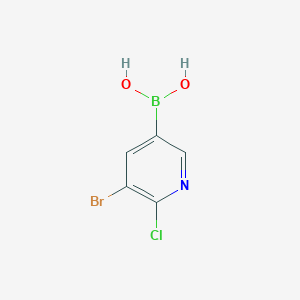
(5-Bromo-6-chloropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-chloropyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with bromine and chlorine atoms at the 5 and 6 positions, respectively, and a boronic acid group at the 3 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-6-chloropyridin-3-yl)boronic acid typically involves the borylation of 5-bromo-6-chloropyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 5-bromo-6-chloropyridine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-6-chloropyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in Chan-Lam coupling reactions to form C-N or C-O bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an amine or alcohol.
Major Products: The major products of these reactions are typically biaryl compounds, styrenes, or heteroaryl derivatives, depending on the coupling partner used .
Scientific Research Applications
(5-Bromo-6-chloropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biological Activity
(5-Bromo-6-chloropyridin-3-yl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative data with related compounds.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with diols and other hydroxyl-containing molecules. This property allows it to act as an enzyme inhibitor, particularly against serine proteases. The reversible covalent bonds formed with active site serine residues can lead to significant alterations in cell signaling pathways and gene expression, making it a candidate for therapeutic applications .
Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits serine proteases, which are crucial in various physiological processes. For example, studies have shown that it can influence cancer cell signaling pathways, potentially leading to therapeutic benefits in oncology .
Anticancer Activity
In vitro studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related boronic acid compound showed an IC₅₀ value of 4.60 nM against certain cancer cell lines, suggesting that this class of compounds may be potent inhibitors of tumor growth .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (6-Amino-5-bromopyridin-3-yl)boronic acid | 2408430-22-6 | Contains an amino group enhancing reactivity |
| (6-Amino-5-chloropyridin-3-yl)boronic acid | Not specified | Amino group may influence biological activity |
| (4-Bromo-6-chloropyridin-3-yl)boronic acid | 957062-85-0 | Different substitution pattern on pyridine |
| (5-Bromo-2-chloropyridin-3-yl)boronic acid | Not specified | Variation in halogen positioning |
This table illustrates how variations in substitution patterns affect the biological activity and potential applications of these compounds.
Case Studies
- Inhibition of Serine Proteases : A study demonstrated that this compound inhibited serine proteases effectively, impacting cancer cell proliferation and survival rates.
- Cross-Coupling Reactions : The compound has been utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules used in drug development .
- Antioxidant Activity : While not the primary focus, related boronic acids have shown antioxidant properties, providing additional avenues for research into their therapeutic potential .
Properties
Molecular Formula |
C5H4BBrClNO2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |
InChI Key |
BBYOQUIWOVGLAC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















